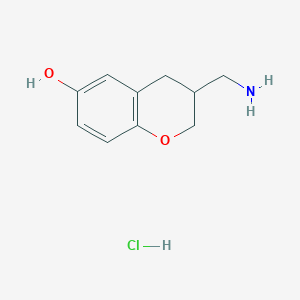
4-Methyl-7-nitroindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-nitroindoline hydrochloride is an organic compound with the chemical formula C9H10N2O2·HCl. It is a derivative of indoline, characterized by the presence of a methyl group at the 4-position and a nitro group at the 7-position on the indoline ring. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents. It is a pale yellow crystalline solid and is used in various chemical and biological research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitroindoline hydrochloride can be achieved through a multi-step process:
Nitration of Indoline: The starting material, indoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7-position, forming 7-nitroindoline.
Methylation: The 7-nitroindoline is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce a methyl group at the 4-position, yielding 4-Methyl-7-nitroindoline.
Formation of Hydrochloride Salt: Finally, the 4-Methyl-7-nitroindoline is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
4-Methyl-7-nitroindoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the indoline ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Methyl-7-aminoindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Formyl-7-nitroindoline or 4-Carboxy-7-nitroindoline.
科学研究应用
4-Methyl-7-nitroindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-7-nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Methyl-7-nitroindoline hydrochloride can be compared with other nitroindoline derivatives:
4-Methyl-5-nitroindoline: Similar structure but with the nitro group at the 5-position, leading to different reactivity and applications.
7-Nitroindoline: Lacks the methyl group, resulting in different chemical properties and uses.
4-Methyl-6-nitroindoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
4-methyl-7-nitro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9;/h2-3,10H,4-5H2,1H3;1H |
InChI 键 |
MVHDAYLGQYJADQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCNC2=C(C=C1)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

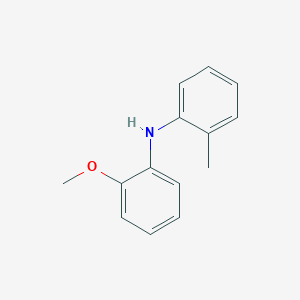

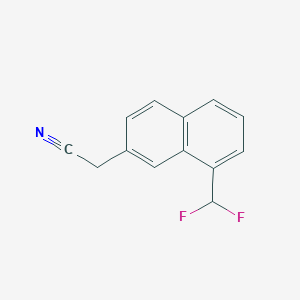
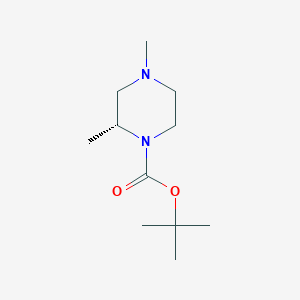
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
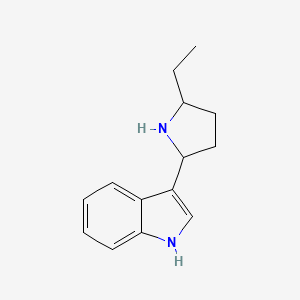


![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

